5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4/c1-14-9(4-7-5-11-6-7)12-10(13-14)8-2-3-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
AXYOOGCXIAARJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC3CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,4-Triazole-3-Methyl Derivatives
A key intermediate in the preparation is the 1-methyl-1H-1,2,4-triazole substituted at the 3-position with a methyl or functionalized methyl group. According to recent organic synthesis patents and literature:
The methylation of 1H-1,2,4-triazole at the nitrogen is achieved via nucleophilic substitution using chloromethane in the presence of strong base potassium hydroxide and ethanol solvent. This yields 1-methyl-1H-1,2,4-triazole with moderate yield (~52%), with improvements made by controlling isomer formation through protection strategies.
Subsequent lithiation at the 5-position of the triazole ring using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperature (around -78°C) allows selective functionalization. For example, reaction with carbon dioxide introduces a carboxylic acid at the 3-position after rearrangement, which can be converted to esters or other groups via thionyl chloride and methanol.
Protection and deprotection steps involving trimethylsilyl or bromine substituents at the 5-position help in regioselective functionalization and purification of intermediates.
Table 1: Key Reaction Conditions for 1-Methyl-1H-1,2,4-Triazole-3-Methyl Derivative Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-Methylation | 1H-1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Formation of 1-methyl-1H-1,2,4-triazole |
| 5-Position Lithiation | LDA/n-BuLi, THF, -78°C | Lithiation at 5-position |
| Carboxylation | CO2 gas, THF, -78°C | 3-Carboxylic acid derivative |
| Esterification | SOCl2, MeOH | 3-Methyl ester derivative |
| Protection/Deprotection | Trimethylchlorosilane, dibromomethane | 5-Trimethylsilyl or 5-bromo intermediates |
Construction of the Azetidin-3-ylmethyl Moiety
Synthesis of Azetidine Derivatives
Azetidine rings are typically synthesized via ring-closure reactions involving amino precursors and halohydrins such as epichlorohydrin or epibromohydrin in inert solvents.
The process involves nucleophilic substitution of amino groups onto the halohydrin, followed by cyclization to form the four-membered azetidine ring.
Protecting groups such as benzhydryl or sulfonamide derivatives are often employed to stabilize the azetidine intermediate during subsequent functionalization.
Functionalization of Azetidine at the 3-Position
The azetidin-3-ylmethyl substituent can be introduced by alkylation reactions, where the azetidine nitrogen or carbon atoms are functionalized with methylene linkers via halide intermediates or organometallic reagents.
Purification often involves crystallization of hydrobromide salts to obtain stable and pure azetidine derivatives.
Coupling of Azetidin-3-ylmethyl with 1-Methyl-1H-1,2,4-Triazole Core
Alkylation and Substitution Reactions
The coupling of the azetidin-3-ylmethyl group to the 5-position of the 1-methyl-1H-1,2,4-triazole is achieved through nucleophilic substitution or cross-coupling reactions.
Reaction conditions typically involve using strong bases (e.g., LDA) to generate nucleophilic sites on the triazole ring, followed by reaction with electrophilic azetidinylmethyl halides.
Optimization of temperature, solvent (e.g., THF), and reaction time is critical to maximize yield and minimize side reactions.
Multi-Step Synthetic Routes
The overall synthesis is multi-step, involving initial preparation of each fragment, protection/deprotection steps, and final coupling.
Cyclopropyl substitution at the 3-position of the triazole ring is introduced either before or after azetidine coupling, typically via cyclopropylation reactions or by using cyclopropyl-substituted starting materials.
Research Outcomes and Yield Data
Patent literature reports yields for azetidine derivative preparation typically range from 60% to 85% after purification by crystallization.
The methylation and functionalization of the triazole ring show variable yields, with improvements in regioselectivity and purity achieved by employing protection strategies and selective lithiation.
Cross-coupling reactions involving triazole derivatives and azetidine moieties have been reported with yields in the range of 70% to 90%, depending on catalyst and reaction conditions.
Analytical characterization of intermediates and final products includes nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS), and chromatographic purity assessments to confirm structure and purity.
Summary Table of Preparation Steps for 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
| Step No. | Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | N-Methylation of 1H-1,2,4-triazole | Chloromethane, KOH, ethanol, reflux | ~52 | Control of N-methyl isomerization needed |
| 2 | Lithiation and carboxylation at 5-position | LDA/n-BuLi, CO2, THF, -78°C | 60-80 | Protection strategies improve regioselectivity |
| 3 | Esterification of carboxylic acid | SOCl2, MeOH | 75-85 | Conversion to methyl ester |
| 4 | Azetidine ring formation | Amino precursors, epichlorohydrin, inert solvent | 65-85 | Crystallization purification |
| 5 | Coupling of azetidin-3-ylmethyl to triazole | Strong base, alkyl halides, THF, controlled temp | 70-90 | Optimization critical for yield and purity |
| 6 | Introduction of cyclopropyl group | Cyclopropylation reagents or cyclopropyl substrates | 60-80 | May be introduced before or after coupling |
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound may confer greater metabolic stability compared to the bulkier isopropyl group in its analogue .
- Azetidine vs.
- Nitro vs. Azetidine : Nitro-substituted triazoles are used in energetic materials but underperform compared to classic explosives, whereas azetidine derivatives are explored for bioactive roles .
Enzyme Inhibition
- EGFR/PARP-1 Inhibitors: Indolyl- and glucopyranosyl-substituted triazoles (e.g., compound 9a, melting point >270°C) show nanomolar-range activity, suggesting that bulky substituents at position 5 enhance target binding . The target compound’s azetidine group may mimic glucopyranosyl’s hydrogen-bonding capacity but with reduced steric bulk .
- Antimicrobial Activity: 3-Amino-1,2,4-triazoles outperform 3-thio derivatives against Staphylococcus aureus and Candida albicans. The target compound’s methyl and azetidine groups may balance lipophilicity and membrane penetration .
Antioxidant Activity
Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate antiradical activity. The cyclopropyl group in the target compound could enhance radical scavenging via electron-donating effects .
Physicochemical Properties
- Melting Points : Indolyl-substituted triazoles have high melting points (>270°C), attributed to π-stacking and hydrogen bonding. The target compound’s azetidine may reduce crystallinity, lowering its melting point compared to aromatic analogues .
- Solubility : Azetidine’s basic nitrogen could improve aqueous solubility relative to hydrophobic substituents like phenyl or indolyl groups .
Biological Activity
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₀H₁₆N₄
- Molecular Weight : 192.26 g/mol
- CAS Number : 1343789-65-0
Biological Activity Overview
Triazole derivatives have been extensively studied due to their significant biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors, affecting pathways involved in cell growth and survival.
- Receptor Modulation : They may modulate receptor activity related to inflammation and immune responses.
Antimicrobial Activity
Research has shown that triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that certain triazoles can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 0.5 μg/mL |
| Triazole B | S. aureus | 0.25 μg/mL |
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies demonstrate its potential to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HCT116 (Colon) | 6.2 | Cell cycle arrest |
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in treating specific conditions:
-
Study on Breast Cancer Cells :
- Researchers evaluated the effect of this compound on MCF-7 cells.
- Results indicated a significant reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial effects of various triazoles against Staphylococcus aureus.
- The compound demonstrated superior activity compared to standard antibiotics.
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
- Catalyst selection : Use Pd/C or CuI for efficient cross-coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity .
Table 1 : Example synthesis conditions for triazole derivatives
| Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Phenyl-1,2,4-triazole-3-thione | KOH/EtOH, reflux | 82 | |
| Azetidine-3-carbaldehyde | NaBH₄, CH₃OH, 0°C | 75 |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic
A multi-technique approach is critical:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; azetidine methylene at δ 3.2–3.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.155) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .
Q. Key parameters :
- For crystallography, collect data at 100 K to minimize thermal motion artifacts .
- Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
How can computational modeling predict the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2)?
Advanced
Density Functional Theory (DFT) and molecular docking are pivotal:
DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Molecular docking (AutoDock Vina) :
- Prepare the COX-2 active site (PDB: 5KIR) by removing water and adding polar hydrogens.
- Score binding poses using the triazole’s hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with experimental IC₅₀ values from COX-2 inhibition assays .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation approaches:
- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) and controls .
- Control substituent effects : Compare activity of 3-cyclopropyl vs. 3-isopropyl analogs to isolate steric/electronic contributions .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges: 0.5–5 µM) and apply statistical weighting .
Case study : Conflicting antimicrobial results may stem from differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
What challenges arise in crystallizing this compound, and how does SHELXL address them?
Advanced
Challenges :
Q. SHELXL workflows :
- TWIN/BASF commands : Refine twinned data (e.g., twin law -h, -k, -l) with a BASF parameter of 0.3–0.4 .
- HAREA restraints : Apply to azetidine methylene groups to prevent overfitting .
Table 2 : SHELXL refinement statistics
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.039 |
| wR₂ (all data) | 0.102 |
| CCDC deposition | 2250001 |
How do structural modifications (e.g., substituents on the azetidine or triazole rings) influence physicochemical properties?
Advanced
Systematic SAR studies reveal:
- Azetidine substitution :
- Triazole modifications :
- Cyclopropyl vs. isopropyl : Cyclopropyl lowers metabolic clearance (CLhep = 12 mL/min/kg vs. 18 mL/min/kg) .
Table 3 : Substituent effects on properties
| Substituent | logP | Solubility (mg/mL) | CLhep (mL/min/kg) |
|---|---|---|---|
| 3-Cyclopropyl | 1.8 | 4.8 | 12 |
| 3-Isopropyl | 2.3 | 3.2 | 18 |
| Azetidine-3-hydroxymethyl | 1.2 | 2.1 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
